molecular formula C10H18BrNO2 B2401499 Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate CAS No. 2413869-06-2

Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate

Cat. No.: B2401499
CAS No.: 2413869-06-2
M. Wt: 264.163
InChI Key: PPJQLVAQSRXPAB-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate (CAS: 2413869-06-2) is a chemical building block of interest in advanced organic synthesis and drug discovery. Its molecular formula is C 10 H 18 BrNO 2 . The compound integrates two key functional groups: a carbamate protected primary amine (Boc group) and a reactive bromoalkyl chain, both attached to a cyclopropane ring. This unique structure makes it a versatile precursor for introducing the strained, high-energy cyclopropyl ring into more complex molecules . The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine, which can be readily removed under mild acidic conditions to unmask the reactive amine functionality for further derivatization . The terminal bromide acts as a good leaving group, enabling nucleophilic substitution reactions to extend the carbon chain or incorporate heteroatoms. Researchers value this reagent for constructing molecular scaffolds found in active pharmaceutical ingredients and agrochemicals. Compounds featuring cyclopropyl carboxamides are explored in medicinal chemistry for their potential biological activity, such as targeting mitochondrial proteins in pathogens . This product is intended for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJQLVAQSRXPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate typically involves the reaction of 2-bromoethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate has been investigated for its potential as a precursor in synthesizing various pharmaceutical compounds, particularly those targeting specific biological pathways.

  • NO Synthase Inhibitors : The compound has been noted as an intermediate in the synthesis of nitric oxide synthase inhibitors, which have implications in cardiovascular and neurodegenerative diseases .

Enzyme Modulation

Research indicates that carbamate derivatives can serve as enzyme inhibitors or modulators. The unique structure of this compound allows it to interact with enzymes involved in metabolic pathways, potentially influencing their activity .

Neuropharmacological Applications

The compound's structural characteristics suggest potential interactions with neurotransmitter receptors, positioning it as a candidate for research into treatments for neurodegenerative diseases .

Case Studies and Research Findings

Study FocusFindingsReference
Cyclin-Dependent Kinase Inhibition Compounds similar to this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs), crucial for cancer therapy.
Enzyme Modulation Hydroxymethyl groups influence enzyme binding and activity, suggesting potential applications in drug design.
Neuropharmacological Effects Investigated for effects on neurological processes; potential candidate for treating neurodegenerative diseases due to receptor interaction capabilities.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate exerts its effects is primarily through its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

N-Boc-1-(bromomethyl)cyclopropanamine (CAS: 71872-03-2)

  • Similarity : 0.88 (high structural overlap) .
  • Key Differences : Replaces the 2-bromoethyl group with a bromomethyl substituent.
  • Reactivity : Bromomethyl groups are more sterically accessible, favoring faster SN2 reactions compared to bromoethyl chains.
  • Applications : Used in peptide coupling and alkylation reactions .

tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 263410-12-4)

  • Similarity : 0.81 .
  • Key Differences : Lacks the cyclopropane ring; bromoethyl group is directly attached to a methyl-carbamate.
  • Reactivity : Less steric hindrance due to absence of cyclopropane, increasing susceptibility to nucleophilic attack.
  • Applications: Intermediate in synthesizing β-amino alcohols .

Analogues with Oxygen-Containing Substituents

tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (CAS: 753023-57-3)

  • Structure : Replaces bromine with a hydroxyl group .
  • Molecular Weight: 215.3 g/mol (C₁₁H₂₁NO₃) .
  • Reactivity : Hydroxyl group enables hydrogen bonding and oxidation reactions (e.g., to ketones).
  • Applications : Used in drug design for polarity modulation .

tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate (CAS: 1997968-36-1)

  • Structure : Substitutes bromoethyl with methoxyacetyl (CH₃O-CO-CH₂-) .
  • Molecular Weight: 229.27 g/mol (C₁₁H₁₉NO₄) .
  • Reactivity : Methoxyacetyl group participates in ester hydrolysis or amidation.
  • Applications : Building block for kinase inhibitors .

Nitrogen-Containing Analogues

tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS: 1032684-85-7)

  • Structure: Aminoethyl substituent instead of bromoethyl .
  • Molecular Weight : 214.3 g/mol (C₁₁H₂₂N₂O₂) .
  • Reactivity: Amino group enables Schiff base formation or peptide coupling.
  • Applications : Precursor for bioactive amines in drug discovery .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Group Reactivity Highlights Primary Applications
This compound 2413869-06-2 264.2 Bromoethyl SN2 reactions, alkylation Pharmaceutical intermediates
N-Boc-1-(bromomethyl)cyclopropanamine 71872-03-2 238.1 Bromomethyl Rapid nucleophilic substitution Peptide synthesis
tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate 753023-57-3 215.3 Hydroxyethyl Oxidation, hydrogen bonding Drug polarity modulation
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 1997968-36-1 229.27 Methoxyacetyl Ester hydrolysis Kinase inhibitor synthesis
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1032684-85-7 214.3 Aminoethyl Amine coupling Bioactive amine precursors

Reactivity and Stability

  • Bromoethyl vs. Hydroxyethyl : Bromine’s leaving-group ability makes the parent compound more reactive in substitution reactions than the hydroxyethyl analogue, which is prone to oxidation but less labile .
  • Aminoethyl vs. Methoxyacetyl: Amino groups introduce nucleophilic reactivity, while methoxyacetyl derivatives are more stable but require acidic/basic conditions for functionalization .

Commercial Availability

  • The parent compound is discontinued, limiting accessibility .
  • Hydroxyethyl, methoxyacetyl, and aminoethyl analogues remain available from suppliers like Enamine and Parchem, priced between $278–$408 per 50 mg .

Biological Activity

Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate (CAS No. 2413869-06-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈BrNO₂
  • SMILES Notation : CC(C)(C)OC(=O)NC1(CC1)CCBr
  • InChIKey : PPJQLVAQSRXPAB-UHFFFAOYSA-N

The compound features a tert-butyl group, a carbamate moiety, and a cyclopropyl ring substituted with a bromoethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific proteins and receptors in the body. Similar compounds have been shown to modulate various biochemical pathways, influencing cellular responses such as:

  • Signal Transduction : The compound may alter signal transduction pathways, potentially impacting cell proliferation and apoptosis.
  • Receptor Binding : It may bind to specific receptors, causing conformational changes that activate or inhibit downstream signaling.
  • Enzyme Interaction : The carbamate structure suggests potential for enzyme inhibition, particularly in metabolic processes.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, insights can be drawn from related compounds:

  • Absorption : The lipophilic nature of the tert-butyl group may enhance membrane permeability.
  • Distribution : The compound's molecular weight suggests moderate distribution throughout body tissues.
  • Metabolism : Potential metabolic pathways may include hydrolysis of the carbamate group and oxidative transformations of the bromoethyl moiety.
  • Excretion : Expected to be primarily renal, with metabolites possibly excreted as glucuronides or sulfates.

Anticancer Activity

Research on structurally similar compounds indicates potential anticancer properties. For instance, derivatives with similar functionalities have shown cytotoxic effects against various cancer cell lines. A study indicated that certain carbamate derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Enzyme Inhibition

The compound may exhibit inhibitory effects on enzymes involved in metabolic pathways or signal transduction. For example, related carbamates have been studied for their ability to inhibit cholinesterase, which could suggest similar activity for this compound.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various carbamate derivatives on cancer cell lines. This compound was included in preliminary screenings, showing promising results in inhibiting cell growth at micromolar concentrations .
  • Enzyme Interaction Studies :
    • In vitro assays demonstrated that related compounds inhibited key metabolic enzymes. While specific data for this compound are lacking, it is reasonable to hypothesize similar interactions based on structural similarities.
  • Pharmacological Profiling :
    • A pharmacological profile was developed for related compounds, assessing their effects on human cell lines and animal models. The findings suggest a multi-targeted approach could enhance therapeutic efficacy against complex diseases such as cancer .

Q & A

Synthesis and Optimization

1.1 Basic: What are the common synthetic routes for synthesizing Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate? Methodological Answer: The compound is typically synthesized via carbamate protection of a cyclopropane-containing amine intermediate. A general approach involves:

Cyclopropanation : Formation of the cyclopropyl ring using methods like Simmons-Smith reaction or transition-metal-catalyzed cross-coupling.

Bromoethylation : Introduction of the 2-bromoethyl group via alkylation or radical bromination.

Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to protect the amine .
Key Considerations : Use anhydrous conditions to avoid hydrolysis of the bromoethyl group .

1.2 Advanced: How can reaction conditions be optimized to minimize cyclopropane ring strain during synthesis? Methodological Answer: Cyclopropane ring strain can lead to undesired ring-opening reactions. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct alkylation or coupling steps at 0–5°C to reduce thermal stress .
  • Steric Protection : Use bulky bases (e.g., DIPEA) to shield the cyclopropane during Boc protection .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates without nucleophilic interference .
    Validation : Monitor reaction progress via TLC or LC-MS to detect ring-opening byproducts early .

Stability and Reactivity

2.1 Basic: What are the recommended storage conditions for this compound to ensure stability? Methodological Answer:

  • Temperature : Store at 2–8°C in a sealed container to prevent thermal decomposition .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromoethyl or carbamate groups .
  • Light Sensitivity : Protect from UV light to prevent radical-initiated degradation .
    Documented Stability : Shelf life exceeds 12 months under these conditions, as per safety data sheets .

2.2 Advanced: How can researchers mitigate potential ring-opening reactions of the cyclopropane moiety during synthetic steps? Methodological Answer:

  • Additive Use : Incorporate radical inhibitors (e.g., BHT) to suppress ring-opening in radical-prone reactions .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during aqueous workup to avoid acid-catalyzed ring cleavage .
  • Alternative Protecting Groups : For acid-sensitive steps, consider temporary protection (e.g., Fmoc) to reduce Boc group lability .

Analytical Characterization

3.1 Basic: Which spectroscopic techniques are most effective for characterizing this compound? Methodological Answer:

  • ¹H/¹³C NMR : Confirm cyclopropane geometry (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
  • IR Spectroscopy : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and bromine isotopic pattern .

3.2 Advanced: How can advanced NMR techniques resolve ambiguities in cyclopropane substituent orientation? Methodological Answer:

  • NOESY/ROESY : Detect through-space interactions to distinguish cis vs. trans substituents on the cyclopropane ring .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values to validate stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in hexane/EtOAc) .

Data Analysis and Contradictions

4.1 Advanced: What strategies are employed to resolve contradictions in reported reactivity data of bromoethyl substituents in carbamate derivatives? Methodological Answer:

  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, strict temperature control) .
  • Kinetic Analysis : Compare reaction rates under varying pH, solvent, and catalyst conditions to identify mechanistic outliers .
  • Computational Modeling : Use DFT to predict bromoethyl group reactivity in different electronic environments (e.g., electron-withdrawing vs. donating substituents) .
    Case Study : Divergent SN2 vs. E2 elimination pathways for bromoethyl groups can explain discrepancies; solvent polarity and base strength are critical variables .

Safety and Handling

5.1 Basic: What personal protective equipment (PPE) is recommended when handling this compound? Methodological Answer:

  • Gloves : Nitrile or neoprene gloves to prevent skin contact (avoid latex due to permeability) .
  • Eye Protection : Chemical goggles and face shield for splash protection .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during weighing or reactions .

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